molecular formula C8H6N4O B159841 3-(2H-tetrazol-5-yl)benzaldehyde CAS No. 136689-94-6

3-(2H-tetrazol-5-yl)benzaldehyde

Cat. No.: B159841
CAS No.: 136689-94-6
M. Wt: 174.16 g/mol
InChI Key: GWZICMAGCVWLAY-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C₈H₆N₄O . It is not found in nature and is typically used in scientific research .


Synthesis Analysis

The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction with primary amines, orthoesters, and azides . This method has been used for the preparation of tetrazole and its 1-mono- and 1,5-disubstituted derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a tetrazole ring . The tetrazole ring contains four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles are known for their multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can undergo various chemical reactions, making them useful in organic and bioorganic synthesis .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 174.16 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis of various derivatives of 3-(2H-tetrazol-5-yl)benzaldehyde, demonstrating its versatility in chemical reactions. For instance, a study focused on the synthesis of novel bis-benzaldehydes through the treatment of hydroxy benzaldehydes with dihaloalkanes, showcasing a range of new bis compounds characterized by spectroscopic analysis (Saeed, Qasim, & Hussain, 2015). Similarly, another work reported the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles via a one-pot reaction involving benzaldehydes and 1H-tetrazole-5-amine, highlighting the catalytic efficiency of a novel metal–organic framework (Abdollahi-Basir et al., 2021).

Catalysis

This compound derivatives have shown potential in catalysis. A notable example is the facilitation of size-selective Lewis acid catalysis in a microporous metal-organic framework, where treatment of aldehydes with cyanotrimethylsilane led to significant conversions to cyanosilylated products. This transformation underscores the utility of such frameworks in catalysis, particularly in reactions that benefit from size selectivity and the presence of Lewis acids (Horike, Dincǎ, Tamaki, & Long, 2008).

Material Science

In material science, this compound derivatives have contributed to the development of new materials. Research on metal-organic frameworks (MOFs) has demonstrated their potential in luminescence sensing of benzaldehyde derivatives, offering insights into the design of fluorescence sensors. This application is significant for the development of new materials with specific sensing capabilities (Shi, Zhong, Guo, & Li, 2015).

Photophysical Properties

The photophysical properties of compounds derived from this compound have also been a subject of investigation. Studies have synthesized and analyzed the properties of such compounds, aiming to understand their intramolecular charge transfer characteristics and potential applications in optoelectronic devices. The findings from these studies provide valuable knowledge on the electron-donating and -accepting abilities of these compounds, contributing to the field of organic electronics and photonics (Altinolcek et al., 2021).

Mechanism of Action

While the specific mechanism of action for 3-(2H-tetrazol-5-yl)benzaldehyde is not mentioned in the retrieved papers, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .

Safety and Hazards

3-(2H-tetrazol-5-yl)benzaldehyde is classified as an irritant . It is recommended to avoid inhalation, contact with skin, or entry into the digestive tract during handling . It should be stored in a tightly closed container, in a cool and dry place .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZICMAGCVWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136689-94-6
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde
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